molecular formula C6H7FN4 B13153336 N-amino-4-fluoropyridine-2-carboximidamide

N-amino-4-fluoropyridine-2-carboximidamide

Cat. No.: B13153336
M. Wt: 154.15 g/mol
InChI Key: FRLHPHGCVBMHMZ-UHFFFAOYSA-N
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Description

N-amino-4-fluoropyridine-2-carboximidamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-4-fluoropyridine-2-carboximidamide typically involves the introduction of an amino group and a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution of polyfluoropyridines. For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C for 5-10 minutes, yielding 72% .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions

N-amino-4-fluoropyridine-2-carboximidamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous ammonia, acetonitrile, and various nucleophiles. Reaction conditions often involve low temperatures and specific solvents to ensure high yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can produce fused heterocyclic compounds .

Scientific Research Applications

N-amino-4-fluoropyridine-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-amino-4-fluoropyridine-2-carboximidamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Diamino-4-fluoropyridine

Uniqueness

N-amino-4-fluoropyridine-2-carboximidamide is unique due to the presence of both an amino group and a fluorine atom in the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7FN4

Molecular Weight

154.15 g/mol

IUPAC Name

N'-amino-4-fluoropyridine-2-carboximidamide

InChI

InChI=1S/C6H7FN4/c7-4-1-2-10-5(3-4)6(8)11-9/h1-3H,9H2,(H2,8,11)

InChI Key

FRLHPHGCVBMHMZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C=C1F)/C(=N/N)/N

Canonical SMILES

C1=CN=C(C=C1F)C(=NN)N

Origin of Product

United States

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